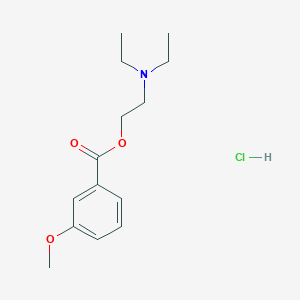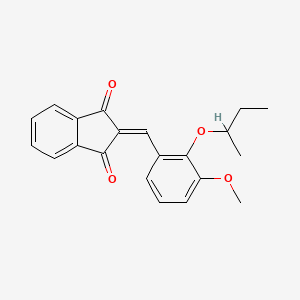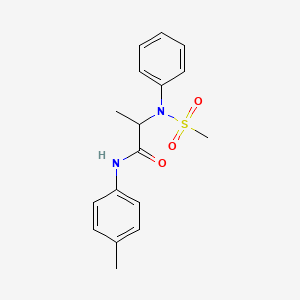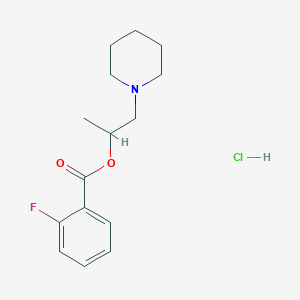![molecular formula C27H37N3O7 B3972180 1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972180.png)
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate
説明
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate, commonly known as DPPE, is a chemical compound that has been widely used in scientific research. DPPE belongs to the class of piperazine derivatives and has been used as a pharmacological tool to study various biological processes.
作用機序
DPPE acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been linked to anxiolytic and antidepressant effects. DPPE also acts as an antagonist at the 5-HT2A receptor, which is another subtype of the serotonin receptor. Antagonism of the 5-HT2A receptor has been linked to antipsychotic effects.
Biochemical and Physiological Effects
DPPE has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory. DPPE has been found to increase the levels of serotonin in the brain, which may be responsible for its effects on mood and cognition.
実験室実験の利点と制限
DPPE has several advantages for lab experiments. It is a selective serotonin receptor agonist, which means it can be used to study the role of serotonin in various biological processes. DPPE is also relatively stable and has a long shelf life. However, DPPE has some limitations. It has poor solubility in water, which can make it difficult to administer in experiments. DPPE is also relatively expensive compared to other pharmacological tools.
将来の方向性
There are several future directions for the use of DPPE in scientific research. One direction is to study the role of serotonin in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DPPE may be useful in developing new treatments for these diseases. Another direction is to study the effects of DPPE on the gut-brain axis, which is the bidirectional communication between the gut microbiota and the central nervous system. DPPE may have potential therapeutic effects on gut-related disorders such as irritable bowel syndrome. Finally, DPPE may be useful in developing new treatments for drug addiction and withdrawal. DPPE has been shown to reduce drug-seeking behavior in animal models of addiction.
Conclusion
DPPE is a pharmacological tool that has been widely used in scientific research. Its selective agonist activity at the 5-HT1A receptor has made it a useful tool for studying the role of serotonin in various biological processes. DPPE has anxiolytic and antidepressant effects and has been shown to improve cognitive function and memory. DPPE has several advantages for lab experiments but also has some limitations. There are several future directions for the use of DPPE in scientific research, including the study of neurodegenerative diseases, the gut-brain axis, and drug addiction.
科学的研究の応用
DPPE has been used in scientific research as a selective serotonin receptor agonist, which means it activates specific serotonin receptors in the body. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. DPPE has been used to study the role of serotonin in various biological processes, including learning and memory, anxiety, and depression.
特性
IUPAC Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3.C2H2O4/c1-29-22-9-8-20(25(18-22)31-3)19-26-12-10-21(11-13-26)27-14-16-28(17-15-27)23-6-4-5-7-24(23)30-2;3-1(4)2(5)6/h4-9,18,21H,10-17,19H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJKKALQXCARKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3972099.png)
![N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3972110.png)
![1-acetyl-17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972116.png)

![1-[1-(3-chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972131.png)
![1-[1-(2-ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972143.png)
![1-(2-fluorophenyl)-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972149.png)

![2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3972163.png)




![N~1~-[4-bromo-2-(2-chlorobenzoyl)phenyl]glycinamide hydrobromide](/img/structure/B3972211.png)